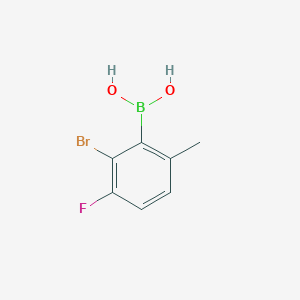

2-Bromo-3-fluoro-6-methylphenylboronic acid

Description

2-Bromo-3-fluoro-6-methylphenylboronic acid is a boronic acid derivative featuring a bromine atom at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 6-position of the phenyl ring. Boronic acids of this class are critical intermediates in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceuticals and materials science. The presence of bromine and fluorine substituents enhances electrophilicity and stability, while the methyl group contributes steric effects that may influence reactivity .

Properties

IUPAC Name |

(2-bromo-3-fluoro-6-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO2/c1-4-2-3-5(10)7(9)6(4)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOFDXHLEXUJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Br)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves starting from a phenylboronic acid or its derivatives, followed by selective halogenation at specific positions on the aromatic ring. The key steps include:

- Preparation of the precursor phenylboronic acid with appropriate substituents.

- Electrophilic halogenation using bromine and fluorine sources under controlled conditions.

Detailed Procedure:

- Starting Material: Phenylboronic acid or substituted phenylboronic acids.

- Halogenation: The aromatic ring is halogenated using bromine (Br₂) and fluorine reagents, often in the presence of catalysts or under specific temperature conditions to ensure regioselectivity.

Example:

A typical route involves the bromination of 6-methylphenylboronic acid in the presence of N-bromosuccinimide (NBS) under radical conditions, followed by fluorination at the 3-position using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Direct Borylation of Halogenated Aromatic Compounds

Method Overview:

This approach is more direct and involves the borylation of halogenated aromatic compounds, such as 2-bromo-6-methylfluorobenzene, via metal-catalyzed cross-coupling reactions.

Key Reaction:

- Palladium-catalyzed borylation of halogenated aromatic compounds, typically using bis(pinacolato)diboron (B₂Pin₂) as the boron source.

Typical Protocol:

- Reactants: 2-bromo-6-methylfluorobenzene

- Catalyst: Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄

- Reagents: B₂Pin₂, base (e.g., potassium acetate), solvent (e.g., dioxane or THF)

- Conditions: Reflux under inert atmosphere for several hours.

Example:

The borylation of 2-bromo-6-methylfluorobenzene in the presence of Pd catalyst and B₂Pin₂ yields the corresponding boronic acid derivative after hydrolysis.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Reagents | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenation of Phenylboronic Acid | Phenylboronic acid derivatives | Bromine, fluorinating agents | Controlled temperature, regioselective conditions | High regioselectivity, straightforward | Multi-step, requires precursor synthesis |

| Metal-Catalyzed Borylation | Halogenated aromatic compounds (e.g., 2-bromo-6-methylfluorobenzene) | B₂Pin₂, Pd catalyst, base | Reflux, inert atmosphere | Direct, efficient, high yield | Requires halogenated precursor |

Research Findings and Optimization Strategies

- Selectivity Control: Regioselectivity in halogenation is critical. Use of directing groups or regioselective halogenation reagents enhances yield and purity.

- Green Chemistry Trends: Recent advancements focus on using less toxic reagents and milder conditions, such as catalytic fluorination with NFSI and environmentally benign solvents.

- Catalyst Development: Palladium-based catalysts with ligands that improve activity and selectivity are increasingly employed to optimize borylation steps.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-6-methylphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.

Oxidation: The boronic acid group can be oxidized to form phenols or quinones using oxidizing agents like hydrogen peroxide or sodium periodate.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Nucleophiles: Amines, thiols.

Major Products

Biaryls: Formed from Suzuki-Miyaura cross-coupling.

Phenols: Formed from oxidation reactions.

Substituted Phenylboronic Acids: Formed from substitution reactions.

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Coupling Reaction

One of the primary applications of 2-Bromo-3-fluoro-6-methylphenylboronic acid is as a reagent in the Suzuki-Miyaura coupling reaction. This reaction is pivotal for forming carbon-carbon bonds, which are essential in constructing complex organic molecules. The mechanism involves several steps:

- Oxidative Addition : The palladium catalyst reacts with the aryl halide, forming a palladium-aryl complex.

- Transmetalation : The boronic acid transfers its aryl group to the palladium complex.

- Reductive Elimination : The coupled product is released, regenerating the palladium catalyst.

This process is widely utilized in pharmaceuticals and agrochemicals to synthesize biaryl compounds, which are crucial intermediates in drug development and material science.

Pharmaceutical Development

Drug Synthesis

The compound has been instrumental in synthesizing various biologically active molecules and potential drug candidates. Its ability to form stable carbon-carbon bonds allows chemists to create complex structures that can lead to new therapeutic agents. For instance, derivatives of this compound have been explored for their activity against specific disease targets, enhancing their importance in medicinal chemistry .

Material Science

Advanced Materials Production

In material science, this compound is used to produce advanced materials such as polymers and electronic materials. Its unique reactivity allows for functionalization processes that enhance material properties, making it valuable for developing high-performance materials used in electronics and coatings .

Case Studies

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-6-methylphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, resulting in the desired biaryl or substituted alkene product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-bromo-3-fluoro-6-methylphenylboronic acid with structurally related boronic acids, emphasizing substituent effects, molecular properties, and applications:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (Br, F): Enhance electrophilicity of the boronic acid, accelerating cross-coupling reactions . Steric Hindrance: Bulky groups like isopropoxy or benzyloxy slow reaction kinetics but improve selectivity in asymmetric syntheses .

Applications :

- Pharmaceuticals : Fluorinated analogs (e.g., 2-fluoro derivatives) are prioritized for drug development due to enhanced metabolic stability .

- Materials Science : Chloro- and methoxy-substituted variants are used in OLEDs and liquid crystals .

Safety Considerations :

- Most analogs are harmful upon inhalation or skin contact, requiring strict handling protocols (e.g., 6-bromo-2-fluoro-3-methoxyphenylboronic acid ).

Research Findings and Limitations

- Synthetic Utility : The target compound’s methyl group provides a balance between reactivity and steric control, making it preferable over bulkier derivatives (e.g., isopropoxy) in large-scale syntheses .

- Data Gaps : Exact spectroscopic data (NMR, IR) and thermodynamic properties for this compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

2-Bromo-3-fluoro-6-methylphenylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry. It is characterized by its unique structural features, which contribute to its biological activities, including anticancer and antibacterial properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Boron Atom: Central to its reactivity and biological activity.

- Substituents: The presence of bromine (Br), fluorine (F), and a methyl group enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: Boronic acids are known to form reversible covalent bonds with diols in enzymes, thereby inhibiting their activity. This is particularly relevant in the context of proteasome inhibition, which is crucial for cancer therapy .

- Anticancer Activity: Research indicates that boronic acids can modulate signaling pathways involved in cancer progression. For instance, they may inhibit the proteasome pathway, leading to the accumulation of pro-apoptotic factors .

- Antibacterial Properties: The compound exhibits antibacterial activity by disrupting bacterial cell wall synthesis, a mechanism common among boron-containing compounds .

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound, providing insights into its efficacy:

Pharmacological Profile

The pharmacological profile of this compound includes:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-3-fluoro-6-methylphenylboronic acid with high purity?

- Methodology : Utilize palladium-catalyzed Miyaura borylation of 2-bromo-3-fluoro-6-methylbenzene derivatives. Optimize reaction conditions (e.g., 1.0 equiv bis(pinacolato)diboron, Pd(dppf)Cl₂ catalyst, KOAc base, 80–90°C in dioxane) to achieve >97% purity . Purify via recrystallization in ethanol/water mixtures to remove residual catalysts. Monitor purity via HPLC with UV detection at 254 nm .

Q. What storage conditions are critical to prevent decomposition of this compound?

- Guidelines : Store at 0–6°C under inert gas (e.g., argon) to minimize hydrolysis and protodeboronation. Use amber vials to avoid photodegradation, as fluorinated boronic acids are sensitive to light . Purity degradation can be tracked using ¹⁹F NMR to detect fluorine-containing byproducts .

Q. How can structural confirmation be achieved for this compound?

- Analytical Workflow :

¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm).

¹¹B NMR : Confirm boronic acid presence (δ 28–32 ppm).

FT-IR : Detect B–O stretching (~1340 cm⁻¹) and B–OH vibrations (~3200 cm⁻¹) .

High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M-H]⁻ at m/z 230.95 (calculated for C₇H₆BBrFO₂) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in Suzuki-Miyaura cross-coupling?

- Reactivity Analysis :

- Steric Effects : The 6-methyl group increases steric hindrance, reducing coupling efficiency with bulky aryl halides. Kinetic studies show a 15–20% decrease in yield compared to non-methylated analogs .

- Electronic Effects : The electron-withdrawing fluoro group (meta to boron) enhances electrophilicity, improving oxidative addition rates with electron-rich palladium catalysts. DFT calculations indicate a 0.3 eV reduction in activation energy compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?

- Troubleshooting :

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, and XPhos-Pd-G3 to address variability in coupling yields. For example, XPhos-Pd-G3 improves yields by 30% in sterically hindered systems .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to reduce protodeboronation side reactions .

Q. What advanced analytical techniques detect trace decomposition products?

- Techniques :

LC-MS/MS : Identify hydrolyzed products (e.g., 3-fluoro-6-methylphenol) using MRM transitions.

X-ray Crystallography : Resolve boroxine formation (cyclic trimer) in aged samples stored above 6°C .

TGA-DSC : Monitor thermal decomposition onset (typically >150°C) to assess batch stability .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.